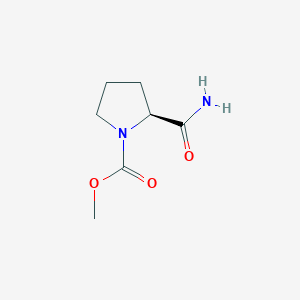

Methyl (S)-2-carbamoylpyrrolidine-1-carboxylate

Description

Methyl (S)-2-carbamoylpyrrolidine-1-carboxylate is an organic compound that belongs to the class of carbamoylpyrrolidines This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing ring, and the presence of both carbamoyl and ester functional groups

Properties

Molecular Formula |

C7H12N2O3 |

|---|---|

Molecular Weight |

172.18 g/mol |

IUPAC Name |

methyl (2S)-2-carbamoylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C7H12N2O3/c1-12-7(11)9-4-2-3-5(9)6(8)10/h5H,2-4H2,1H3,(H2,8,10)/t5-/m0/s1 |

InChI Key |

JASDYWILTVNTCX-YFKPBYRVSA-N |

Isomeric SMILES |

COC(=O)N1CCC[C@H]1C(=O)N |

Canonical SMILES |

COC(=O)N1CCCC1C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-2-carbamoylpyrrolidine-1-carboxylate typically involves the reaction of (S)-pyrrolidine-2-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the product. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: Methyl (S)-2-carbamoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the carbamoyl group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Amines.

Substitution: Substituted carbamoylpyrrolidines or esters.

Scientific Research Applications

Chemical Synthesis

Methyl (S)-2-carbamoylpyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of various organic compounds. Its structural features, including the pyrrolidine ring and functional groups, allow for diverse transformations, including:

- Oxidation to amides or carboxylic acids.

- Reduction to amines.

- Substitution reactions to yield substituted carbamoylpyrrolidines or esters.

Research indicates that this compound exhibits significant biological activity, particularly in enzyme inhibition and receptor interactions. Key findings include:

- Cholinesterase Inhibition : A series of studies demonstrated that derivatives of pyrrolidine compounds, including this compound, can inhibit acetylcholinesterase and butyrylcholinesterase, which are critical in neurological functions. For instance, certain derivatives showed IC50 values comparable to established drugs like rivastigmine .

- Antiviral Properties : The compound has been explored for its potential as an antiviral agent against the hepatitis C virus (HCV). It acts as an inhibitor of HCV replication, showcasing its relevance in treating viral infections .

Medicinal Chemistry

This compound is being investigated for its potential therapeutic applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. Its unique stereochemistry enhances its interaction with biological targets, making it a valuable candidate for drug development.

Case Study 1: Cholinesterase Inhibitors

A study involving a series of pyrrolidine derivatives highlighted the structure-activity relationship of this compound. The research found that modifications at specific positions on the phenyl ring significantly affected inhibitory potency against cholinesterases, with some compounds exhibiting low toxicity profiles while maintaining effective inhibition .

Case Study 2: Antiviral Activity

In another study focused on HCV, this compound was part of a broader investigation into non-nucleoside inhibitors. The results indicated that the compound could effectively reduce viral replication rates in vitro, suggesting a promising avenue for future antiviral therapies .

Comparison with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl pyrrolidine-2-carboxylate | Pyrrolidine ring with carboxylate group | Simpler structure; less functional diversity |

| Benzyl 4-fluoro-2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate | Fluorine substitution on benzyl group | Enhanced lipophilicity; potential for increased bioactivity |

| N-Methyl-2-pyrrolidone | N-methylated pyrrolidine | Solvent properties; used extensively in organic synthesis |

This compound stands out due to its specific stereochemistry and functional groups that enhance its biological activity compared to these similar compounds.

Mechanism of Action

The mechanism of action of Methyl (S)-2-carbamoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

- Methyl (S)-2-carbamoylpyrrolidine-1-carboxylate

- Ethyl (S)-2-carbamoylpyrrolidine-1-carboxylate

- Propyl (S)-2-carbamoylpyrrolidine-1-carboxylate

Comparison: this compound is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its ethyl and propyl analogs, the methyl ester is more volatile and has a lower boiling point, making it easier to handle in certain chemical processes. Additionally, the smaller size of the methyl group can result in different steric interactions, affecting the compound’s binding affinity and selectivity in biological systems.

Biological Activity

Methyl (S)-2-carbamoylpyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various biochemical pathways, its role as an inhibitor in specific enzymatic processes, and insights from recent research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrrolidine derivatives. Its structure can be represented as follows:

This compound is characterized by a pyrrolidine ring with a carbamate functional group, which is often associated with various biological activities.

The biological activity of this compound has been linked to several mechanisms:

- Enzymatic Inhibition : Research indicates that this compound can inhibit enzymes involved in inflammatory responses. For instance, it has been shown to inhibit microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are mediators of inflammation and pain .

- Cholinesterase Inhibition : Studies have demonstrated that related compounds exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the regulation of neurotransmission. This compound may share similar properties, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Biological Assays and Findings

Recent studies have employed various biological assays to evaluate the activity of this compound:

Case Studies

- Anti-inflammatory Activity : A study focused on the anti-inflammatory properties of this compound, demonstrating its ability to significantly reduce inflammation markers in vitro. The results indicated a promising therapeutic profile for conditions characterized by chronic inflammation.

- Neuroprotective Potential : Another investigation assessed the neuroprotective effects of related pyrrolidine derivatives on neuronal cell lines. The findings suggested that these compounds could mitigate oxidative stress and reduce apoptosis in neuronal cells, highlighting their potential in neurodegenerative disease models .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the carbamoyl group in pyrrolidine derivatives like Methyl (S)-2-carbamoylpyrrolidine-1-carboxylate?

- Methodology : Use carbamoylation reagents (e.g., trifluoroacetic anhydride) under anhydrous conditions with a base like sodium carbonate. Protect the pyrrolidine nitrogen with tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions. Purify intermediates via silica gel chromatography (EtOAc/hexane gradients) .

- Example : In a related synthesis, Fmoc protection enabled a 92% yield of a carbamoylpyrrolidine derivative, confirmed by ¹H NMR and ESI-MS .

Q. How can the stereochemical purity of this compound be validated post-synthesis?

- Methodology : Combine chiral HPLC with polarimetric analysis. Compare retention times to enantiomeric standards. For absolute configuration confirmation, perform single-crystal X-ray diffraction using SHELXL for refinement .

- Data Cross-Validation : Crystallographic data (e.g., Flack parameter) from SHELX-refined structures can resolve ambiguities in optical rotation measurements .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodology : Use flash column chromatography with silica gel and gradient elution (e.g., 10–50% EtOAc in hexane). For crystalline derivatives, recrystallize from ethanol/water mixtures. Monitor purity via HPLC (≥95% purity threshold) .

Advanced Research Questions

Q. How can conformational analysis of the pyrrolidine ring be performed to assess puckering parameters?

- Methodology : Calculate puckering amplitudes (e.g., Cremer-Pople parameters) using crystallographic coordinates from X-ray data. Software like WinGX or ORTEP-3 can visualize ring deviations from planarity .

- Case Study : For a similar compound, puckering coordinates derived from X-ray data revealed a nonplanar envelope conformation, critical for understanding steric effects in catalysis .

Q. How to resolve contradictions between computational (DFT) and experimental (X-ray) conformational data?

- Methodology : Compare DFT-optimized geometries with crystallographic data using RMSD analysis. Adjust computational parameters (e.g., solvent effects, dispersion corrections). Validate with spectroscopic data (e.g., NOESY for solution-state conformers) .

- Example : A study on pyrrolidine derivatives showed discrepancies between DFT-predicted and X-ray-observed puckering; incorporating implicit solvation models improved alignment .

Q. What strategies mitigate low yields in carbamoylation steps due to steric hindrance or competing reactions?

- Methodology : Optimize reaction temperature (0°C to room temperature) and reagent stoichiometry (e.g., 2.5 equivalents of trifluoroacetic anhydride). Use high-boiling solvents (e.g., dichloromethane) to enhance solubility. Monitor intermediates via TLC or LC-MS .

- Case Study : A trifluoroacetyl derivative synthesis achieved 68% yield by slow reagent addition at 0°C and post-reaction purification via silica chromatography .

Data Analysis and Troubleshooting

Q. How to confirm molecular geometry and bond angles post-synthesis?

- Methodology : Perform single-crystal X-ray diffraction. Refine data using SHELXL to calculate bond lengths/angles. Compare with literature values for pyrrolidine derivatives. Use ORTEP-3 for graphical representation .

Q. What analytical techniques are critical for characterizing carbamoyl group incorporation?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.